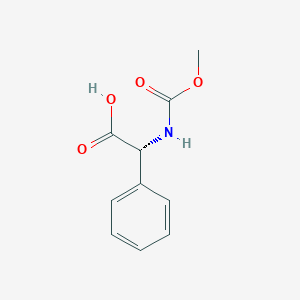

(R)-2,2,2-Trifluoro-1-phenylethanamine

Overview

Description

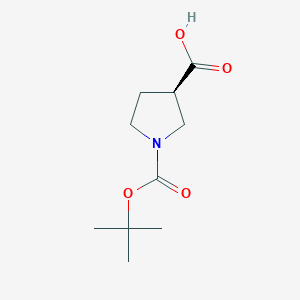

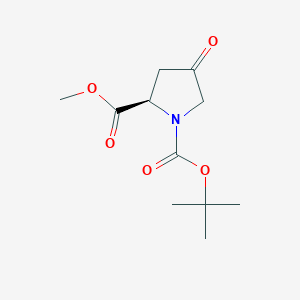

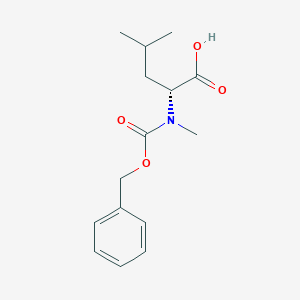

(R)-2,2,2-Trifluoro-1-phenylethanamine is a chiral molecule that is closely related to R-1-phenyl-2,2,2-trifluoroethanol (FER). The presence of the trifluoromethyl group (CF3) in these molecules is significant due to its ability to engage in various interactions, which can influence the molecular conformation and reactivity. The CF3 group is known for its electron-withdrawing nature, yet it can also provide electronic stabilization through the lone pairs on the fluorine atoms .

Synthesis Analysis

The synthesis of related trifluoromethyl compounds often involves the use of superacids or strong solvating agents. For instance, trifluoromethanesulphonates (triflates) are solvated with their conjugate acid, and this solvation can lead to the formation of homoconjugates with large formation constants. These homoconjugates can be involved in further reactions, such as the dehydration of tertiary alcohols to form ethylenic compounds or ethers . Although the synthesis of this compound is not directly described, similar principles of reactivity and solvation could be applied to its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is influenced by the interactions of the CF3 group. For example, in the case of FER, the CF3 group establishes NH...F interactions with amines, which orient the amines away from the aromatic ring. This interaction can affect the molecular conformation and potentially the enantioselectivity of the molecule .

Chemical Reactions Analysis

The chemical reactivity of trifluoromethyl-containing compounds is often characterized by the influence of the CF3 group. The electron-withdrawing nature of the CF3 groups can affect the reactivity of the phenyl ring, while the lone pairs on the fluorine atoms can stabilize low-coordinated main-group derivatives. This dual nature of the CF3 group can lead to a variety of chemical reactions, depending on the surrounding substituents and the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to include strong solvation effects due to the presence of the trifluoromethyl group. The CF3 group's ability to engage in homoconjugation and to stabilize certain molecular structures through intramolecular interactions can significantly influence the compound's solubility, boiling point, and other physical properties. Additionally, the chiral nature of the molecule would be expected to impact its optical properties and interactions with other chiral substances .

Scientific Research Applications

Nonenzymatic Kinetic Resolution

Kinetic resolution of 2,2,2-trifluoro-1-aryl ethanol using (R)-benzotetramisole as a catalyst demonstrates the method's applicability in preparing enantiomerically pure compounds. This process is significant for producing substances with specific optical activities, which are crucial in various chemical synthesis applications (Qing Xu et al., 2009).

Enzymatic Resolution in Organic Synthesis

Enzymatic kinetic resolution of organofluorine rac-alcohols by CALB yielded various enantiomerically pure organofluorine compounds, demonstrating the enzyme's excellent selectivities and good yields in the transesterification of fluorinated aromatic compounds. This enzymatic approach offers a green alternative to traditional chemical resolutions, emphasizing the importance of biocatalysis in modern organic synthesis (Sandra S. Ribeiro et al., 2013).

Chiral Ligands in Polymerization

The synthesis and characterization of zinc and aluminum complexes of chiral ligands, including (R)-2,2,2-trifluoro-1-phenylethanamine derivatives, for rac-lactide polymerization, highlights the role of these complexes in producing isotactic-rich polylactides. Such applications are crucial in the development of biodegradable polymers with specific stereochemical configurations, impacting material science and environmental sustainability (Bin Jia et al., 2017).

Luminescent Properties and Metal-Organic Frameworks

Research on the luminescent properties of CuI and CuNCS complexes with phenanthrolines and new tris (aminomethyl) phosphine derived from N-methyl-2-phenylethanamine shows the potential of these complexes in optical materials and sensors. The study of their solid-state luminescence provides insights into designing new luminescent materials with specific properties (R. Starosta et al., 2014).

Synthesis of Enantipure Tetrazole-Based Homochiral CuI,II-MOF

The use of an enantipure ligand derived from this compound to construct a homochiral porous metal-organic framework demonstrates its application in enantioselective separation. This innovation is significant in the field of chiral separation technologies, crucial for pharmaceutical and chemical industries (Juan Liu et al., 2016).

properties

IUPAC Name |

(1R)-2,2,2-trifluoro-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7H,12H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCAUMADOBDJJH-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22038-85-3 | |

| Record name | (αR)-α-(Trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22038-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(-)-α-(trifluoromethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.